4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride
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Overview
Description
4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 3-chlorobenzonitrile with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)piperidine-4-carbonitrile
- 4-(3-Fluorophenyl)piperidine-4-carbonitrile
- 4-(2-Chlorophenoxy)piperidine hydrochloride
Uniqueness
4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H14Cl2N2 |
---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
4-(3-chlorophenyl)piperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H13ClN2.ClH/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12;/h1-3,8,15H,4-7H2;1H |
InChI Key |
MEPSZTLGVPLPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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